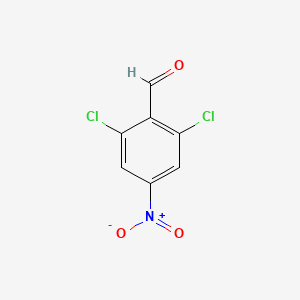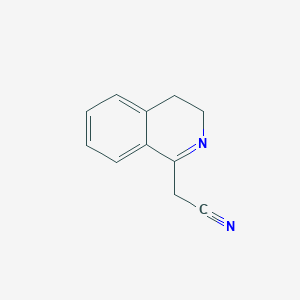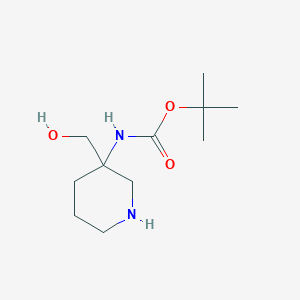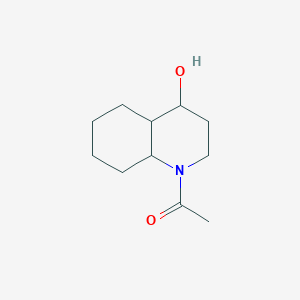
1-Acetyl-4-hydroxydecahydroquinoline
Vue d'ensemble
Description
1-Acetyl-4-hydroxydecahydroquinoline is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It belongs to the class of quinoline derivatives, which are known for their wide range of biological and pharmacological activities . This compound is characterized by the presence of an acetyl group and a hydroxyl group attached to a decahydroquinoline ring system.
Méthodes De Préparation
The synthesis of 1-Acetyl-4-hydroxydecahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method includes the catalytic hydrogenation of 1-acetyl-4-hydroxyquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . Another approach involves the reduction of 1-acetyl-4-hydroxyquinoline using sodium borohydride (NaBH4) in the presence of an acid catalyst . Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-Acetyl-4-hydroxydecahydroquinoline undergoes various chemical reactions, including:
Major products formed from these reactions include 1-acetyl-4-ketodecahydroquinoline (oxidation product) and 1-hydroxy-4-hydroxydecahydroquinoline (reduction product) .
Applications De Recherche Scientifique
1-Acetyl-4-hydroxydecahydroquinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Acetyl-4-hydroxydecahydroquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
1-Acetyl-4-hydroxydecahydroquinoline can be compared with other quinoline derivatives such as:
1-Acetyl-4-hydroxyquinoline: Similar in structure but lacks the hydrogenated decahydroquinoline ring, making it less stable under certain conditions.
1-Acetyl-4-hydroxyisoquinoline: Contains an isoquinoline ring instead of a quinoline ring, resulting in different biological activities.
1-Acetyl-4-hydroxy-2-methylquinoline: The presence of a methyl group at the 2-position alters its chemical reactivity and biological properties.
The uniqueness of this compound lies in its hydrogenated ring system, which provides enhanced stability and a broader range of biological activities compared to its non-hydrogenated counterparts .
Propriétés
IUPAC Name |
1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h9-11,14H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERDUQPBGKQXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C2C1CCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398698 | |
| Record name | 1-Acetyl-4-hydroxydecahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92244-71-8 | |
| Record name | 1-Acetyl-4-hydroxydecahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Stannane, tributyl[4-(trifluoromethyl)phenyl]-](/img/structure/B3031918.png)


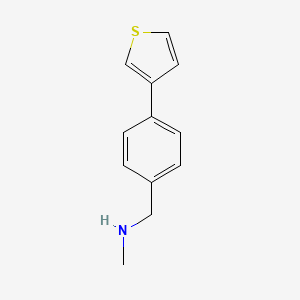

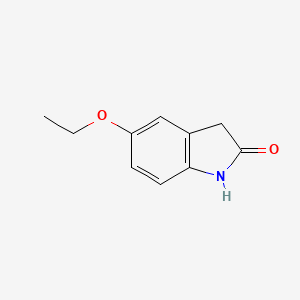

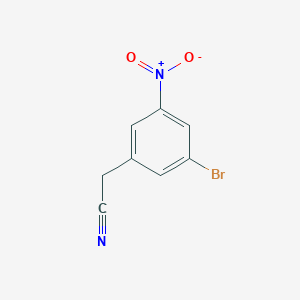
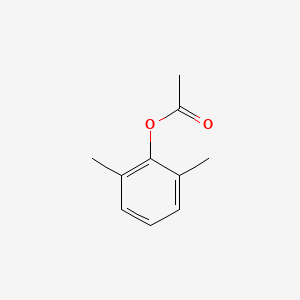
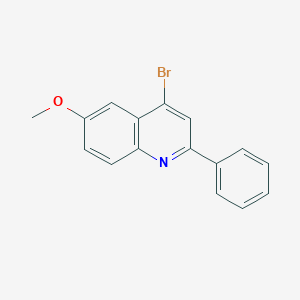
![Methyl benzo[d]thiazole-2-carboxylate](/img/structure/B3031936.png)
